3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide
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Overview
Description
3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class of chemicals. . This compound, in particular, features an amino group at the 3-position and a dipropylamino group at the carboxamide moiety, making it a unique structure within the benzofuran family.
Preparation Methods
The synthesis of 3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation reactions. The process typically involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The synthetic route is highly modular and efficient, allowing for the preparation of a diverse set of benzofuran derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide moiety.
Substitution: The amino group at the 3-position can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It has shown promise in biological studies due to its structural similarity to other biologically active benzofuran compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the dipropylamino group at the carboxamide moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant. These compounds share the benzofuran core but differ in their substituents and biological activities. The unique combination of the amino group and dipropylamino group in this compound distinguishes it from other benzofuran derivatives, potentially leading to different applications and effects.
Properties
IUPAC Name |
3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)15(18)14-13(16)11-7-5-6-8-12(11)19-14/h5-8H,3-4,9-10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNTZWYKKYTNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C2=CC=CC=C2O1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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